Temporin-LTe
Description
Properties
bioactivity |
Gram+, Mammalian cells, |
|---|---|
sequence |
FLAGLIGGLAKML |
Origin of Product |
United States |
Discovery and Initial Characterization of Temporin Lte
Isolation and Identification from Amphibian Species
Temporin-LTe has been identified from amphibians belonging to the Hylarana genus. nih.gov While the exact species for this compound is not explicitly stated in all literature, related temporins with the "LT" designation, such as Temporin-LT1 and Temporin-LT2, have been isolated from the skin of the Chinese broad-folded frog, Hylarana latouchii. nih.gov This suggests that Hylarana latouchii is the likely source of this compound.
The general procedure for isolating temporins from amphibian skin involves a series of established biochemical techniques. nih.gov The process typically begins with the collection of skin secretions, often stimulated by mild, non-harmful electrical stimulation, which causes the release of peptides from granular glands in the skin. nih.gov This crude secretion is then subjected to purification processes.
High-performance liquid chromatography (HPLC) is a key technique used to fractionate the complex mixture of peptides present in the skin secretion. nih.gov Following separation by HPLC, the fractions are analyzed using mass spectrometry to determine the molecular weights of the peptides. nih.gov This allows for the identification and isolation of individual peptides like this compound.
Primary Sequence Analysis and Initial Classification within the Temporin Family
The primary structure of a peptide is its unique sequence of amino acids. Through sequencing techniques, the primary amino acid sequence of this compound has been determined.
| Peptide Name | Primary Amino Acid Sequence |
|---|---|
| This compound | FLAGLIGGLAKML |
This compound is classified within the temporin family of peptides based on several shared characteristics. The temporin family is known for consisting of relatively short peptides, typically ranging from 8 to 17 amino acids in length. nih.govresearchgate.net this compound, with its 13 amino acids, fits well within this size range.
A defining feature of the temporin family is the presence of at least one basic amino acid residue (such as lysine (B10760008) or arginine) and a general lack of cysteine residues. nih.gov The primary sequence of this compound includes a lysine (K) residue, consistent with its classification as a temporin. Furthermore, in hydrophobic environments, temporins typically adopt an α-helical secondary structure. nih.gov
| Characteristic | Observation in this compound | Typical Feature of Temporin Family |
|---|---|---|
| Peptide Length | 13 amino acids | Typically 8-17 amino acids nih.govresearchgate.net |
| Basic Residues | Contains Lysine (K) | Presence of at least one basic residue nih.gov |
| Cysteine Residues | Absent | Generally absent nih.gov |
Molecular Mechanisms of Biological Activity of Temporin Lte
Membrane Interaction and Perturbation Mechanisms
The primary mode of action for many antimicrobial peptides, including Temporin-LTe, involves the disruption of the microbial cell membrane's integrity. researchgate.net This interaction is a multi-step process that begins with binding to the membrane surface, followed by structural changes in the peptide and subsequent perturbation of the lipid bilayer.
This compound demonstrates the ability to interact with and disrupt both neutral (zwitterionic) and negatively charged (anionic) model lipid bilayers. nih.govresearchgate.net Studies using liposomes, which are artificial vesicles that mimic cell membranes, have shown that this compound causes the leakage of encapsulated fluorescent markers from both types of vesicles, indicating a perturbation of the bilayer's integrity. nih.govresearchgate.net
The peptide interacts strongly with neutral, zwitterionic lipid bilayers, which are characteristic of eukaryotic cell membranes. researchgate.netpsu.edu However, the composition of the membrane significantly modulates the peptide's lytic action. nih.govresearchgate.net Notably, the presence of negatively charged lipids, which are a major component of bacterial membranes, has been found to inhibit the lytic power of this compound. nih.govresearchgate.netpsu.edu This is somewhat atypical for cationic AMPs, which are generally attracted to anionic bacterial membranes. Despite this, this compound remains highly active against Gram-negative bacteria. nih.gov Molecular dynamics simulations indicate that this compound adopts a helical structure and aggregates within both POPE/POPG (mixed zwitterionic/anionic) and pure POPG (anionic) model membranes. researchgate.net
| Model Membrane Type | Interaction with this compound | Effect on Lytic Activity | Reference |
| Zwitterionic (Neutral) | Strong interaction and perturbation of membrane integrity. | High | researchgate.netpsu.edu |
| Anionic (Negatively Charged) | Interaction occurs, but lytic power is inhibited by the presence of anionic lipids. | Modulated/Inhibited | nih.govnih.govresearchgate.netpsu.edu |
| Peptide Concentration | Effect on Membrane Permeability | Outcome | Reference |
| Low (Sublethal) | Inner membrane becomes permeable to small molecules. | Cell integrity altered, but no cell death. | researchgate.netresearchgate.net |
| High (Lethal) | Leakage of larger molecules. | Cell death without cell lysis (forms "ghost" cells). | researchgate.net |
Beyond pore formation, temporins have been shown to induce more complex changes in membrane architecture. Molecular dynamics simulations revealed that Temporin L, along with Temporin B, has a high capacity to extract lipids from the membrane bilayer. researchgate.net These peptides fold into α-helices at the membrane surface and penetrate shallowly. researchgate.net Rather than forming stable pores, they can aggregate and attract a significant amount of lipids out of the membrane, leading to the formation of tubule-like protrusions. researchgate.netcnr.it This process of lipid extraction and the creation of tubular structures represents a distinct mechanism of membrane remodeling that contributes to the peptide's antimicrobial action. researchgate.net
Intracellular Target Modulation and Interference with Cellular Processes
While membrane disruption is a key aspect of this compound's activity, evidence suggests it is not the sole mechanism. The peptide can translocate across the bacterial membrane and interact with specific targets within the cell. nih.gov
A significant intracellular target for this compound in E. coli is the FtsZ protein. mdpi.comnih.gov FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes, and it assembles into a "Z-ring" at the division site. mdpi.com this compound has been shown to enter the bacterial cells and inhibit the GTPase activity of FtsZ. mdpi.com This inhibition impairs the proper formation of the Z-ring and, consequently, blocks cell division, leading to an antibacterial effect. mdpi.comnih.gov The identification of FtsZ as a target has led to the design of Temporin L analogues with improved binding and inhibitory activity against the protein. mdpi.comnih.gov
In addition to targeting bacterial components, temporins can affect the energy-producing organelles in eukaryotic cells, which may explain their cytotoxic effects on some cell types. For instance, the related peptide Temporin 1CEa, after being internalized by cancer cells, can target the mitochondrial membrane. nih.gov This interaction leads to mitochondrial membrane depolarization, disrupting cellular energetics. nih.gov It has been suggested that this coupling of plasma membrane disruption and subsequent interference with mitochondrial function may be a general mechanism for temporins. psu.edu
Mechanisms of Anti-Biofilm Activity of this compound
This compound (TL) has demonstrated significant anti-biofilm properties, targeting both the formation of new biofilms and the integrity of mature, established biofilm structures. nih.govmdpi.com The mechanism of action is distinct from its antimicrobial activity, as it effectively inhibits and disrupts biofilms at concentrations below those required to kill the planktonic bacteria (sub-MIC). nih.govnih.gov This indicates a specific interference with the biological processes essential for the biofilm lifestyle. While the precise molecular pathways are a subject of ongoing research, studies have elucidated several key mechanisms through which this compound exerts its anti-biofilm effects. acs.org
Inhibition of Biofilm Formation
This compound effectively prevents the initial stages of biofilm development. Research on Pseudomonas fluorescens has shown that the peptide impairs biofilm formation under both static and dynamic (in-flow) conditions. nih.govnih.gov This inhibitory effect is dose-dependent. In static conditions, the addition of this compound to bacterial cultures at the onset of growth leads to a significant reduction in biofilm biomass. mdpi.comnih.gov
One study quantified this effect, demonstrating that at a concentration of 100 µM, this compound reduced the biofilm development of P. fluorescens by approximately 75%. mdpi.com This suggests that the peptide may interfere with the initial attachment of bacterial cells to surfaces or the subsequent proliferation and aggregation required to form a structured community. acs.org The proposed mechanism involves an impairment of the processes that lead to cell attachment, potentially causing the detachment of bacteria from the substrate. mdpi.com
| Concentration (µM) | Biofilm Reduction (%) | Reference |
|---|---|---|
| 25 | Dose-dependent reduction observed | mdpi.com |
| 100 | ~75% | mdpi.com |
Disruption of Mature Biofilms
Effects on the Extracellular Polymeric Substance (EPS) Matrix
The structural scaffold of a biofilm is the Extracellular Polymeric Substance (EPS) matrix, a self-produced mixture of polysaccharides, proteins, and extracellular DNA. nih.gov While direct studies on this compound's effect on the EPS are limited, the observed disruption of biofilm architecture strongly suggests an interaction with the EPS matrix. mdpi.com Other antimicrobial peptides are known to alter and reduce the biofilm matrix by targeting components like polysaccharide intracellular adhesin (PIA) or by generally impairing EPS production. nih.gov Furthermore, studies on derivatives of other temporins, such as Temporin-GHa, have shown that they can inhibit biofilm formation by reducing the production of EPS in Streptococcus mutans. nih.govresearchgate.netfrontiersin.org This suggests a probable mechanism for this compound involves the degradation or inhibition of synthesis of the EPS matrix, a hypothesis that awaits direct experimental confirmation.
Interference with Cellular Processes and Gene Expression
The underlying molecular mechanism of this compound's anti-biofilm activity is thought to involve either direct interference with the machinery of biofilm formation or the downregulation of genes crucial for synthesizing biofilm components. acs.org Research has shown that Temporin-L can impair the growth of E. coli by targeting FtsZ, a key protein in the cell division machinery. nih.govacs.org While not a direct anti-biofilm action, this demonstrates the peptide's ability to interfere with fundamental cellular processes that could indirectly affect the complex developmental program of biofilm formation.
Furthermore, studies on related temporin derivatives have demonstrated their ability to downregulate the expression of virulence factor genes in bacteria such as S. mutans. nih.govfrontiersin.orgnih.gov It is plausible that this compound employs a similar mechanism, altering the gene expression profile of bacteria to suppress the production of proteins and polysaccharides essential for biofilm integrity. However, specific studies to identify the target genes regulated by this compound in the context of biofilm formation are still required to fully elucidate this aspect of its mechanism. acs.org
Structure Activity Relationship Sar Studies and Rational Peptide Design for Temporin Lte
Influence of Amino Acid Sequence and Composition on Biological Activity
The specific sequence of amino acids in Temporin-LTe (FLAGLIGGLAKML-NH2) is fundamental to its antimicrobial and cytotoxic properties. conicet.gov.arnih.gov The composition, rich in hydrophobic residues, particularly leucine (B10760876), which constitutes a significant portion of the sequence, is a defining characteristic of the temporin family. conicet.gov.ar This high hydrophobicity contributes to the peptide's affinity for cell membranes. nih.gov
Role of Hydrophobicity and Amphipathicity in Membrane Affinity and Selectivity
A critical feature of this compound and other temporins is their amphipathic nature, which allows them to interact with the lipid bilayers of microbial membranes. conicet.gov.arsemanticscholar.orguniprot.org In an aqueous environment, these peptides are often unstructured, but upon encountering a membrane, they fold into an α-helical conformation. conicet.gov.arnih.govresearchgate.net This structure segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix, a key factor for membrane interaction and subsequent disruption. nih.gov
The balance between hydrophobicity and cationicity is crucial for the peptide's activity and selectivity. nih.govmdpi.com High hydrophobicity generally enhances membrane affinity and permeabilization. semanticscholar.orgfrontiersin.org However, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards host cells. mdpi.com For instance, the analogue Temporin-FLa, with its increased hydrophobicity, showed enhanced antimicrobial efficiency but also higher hemolytic activity and cytotoxicity compared to its parent peptide. frontiersin.org Therefore, a moderate level of hydrophobicity is often required to maintain a favorable therapeutic index. mdpi.com The interaction is initiated by electrostatic forces between the positively charged peptide and the negatively charged microbial membrane, followed by the insertion of the hydrophobic face into the lipid core. nih.govsemanticscholar.orgplos.org
Impact of Net Charge and C-terminal Amidation on this compound Function
The net positive charge of this compound, typically arising from basic amino acid residues like lysine (B10760008), plays a pivotal role in its initial interaction with negatively charged microbial membranes. conicet.gov.arfrontiersin.orgmdpi.com This electrostatic attraction is the first step in its mechanism of action, concentrating the peptide at the target cell surface. nih.gov Increasing the net positive charge can enhance the selectivity of the peptide for cancer cells and improve its activity against Gram-negative bacteria. mdpi.commdpi.com However, the distribution of this charge is also important; enhancing the cationicity at the N-terminus of Temporin B analogues rendered them ineffective against S. aureus while boosting potency against E. coli. conicet.gov.ar
Design and Synthesis of this compound Analogues with Modified Properties
The rational design and chemical synthesis of this compound analogues are key strategies to overcome limitations of the natural peptide, such as toxicity or a narrow spectrum of activity. nih.govkennesaw.edu Solid-phase peptide synthesis (SPPS) is a commonly employed method for producing these modified peptides. mdpi.comnih.govmdpi.com
Modifications for Enhanced Potency against Specific Microorganisms
Numerous strategies have been employed to enhance the potency of temporin analogues against specific pathogens. One approach involves increasing the net positive charge. For example, adding two lysine residues to the N-terminus of a Temporin B analogue significantly improved its activity against both Gram-negative and Gram-positive bacteria. mdpi.com Another strategy is to modulate hydrophobicity. The addition of a norleucine residue to the N-terminus of a Temporin L analogue increased its hydrophobicity and resulted in more efficient activity against both Gram-positive and Gram-negative strains. semanticscholar.orguniroma1.it
Truncation of the peptide sequence has also been explored. A truncated analogue of Temporin-FL, named Temporin-FLa, exhibited enhanced bactericidal and biofilm-inhibiting effects against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Furthermore, combining temporins with conventional antibiotics has shown synergistic effects, as seen with Temporin L and β-lactams against Gram-negative bacteria. nih.gov
Table 1: Examples of Temporin Analogues with Enhanced Potency
| Parent Peptide | Analogue | Modification | Enhanced Activity Against |
| Temporin B | TB_KKG6A | Addition of two Lys residues at N-terminus, G6A substitution | Gram-negative and Gram-positive bacteria mdpi.com |
| Temporin L | [Nle¹, DLeu⁹, DLys¹⁰]TL | Addition of Norleucine at N-terminus, D-amino acid substitutions | Gram-positive and Gram-negative strains semanticscholar.orguniroma1.it |
| Temporin-FL | Temporin-FLa | Truncation | Methicillin-resistant Staphylococcus aureus (MRSA) frontiersin.org |
Cyclization and Lipid Conjugation Strategies to Influence Membrane Interactions
To improve the stability and conformational rigidity of temporins, cyclization has been investigated. By introducing intramolecular tethers, such as lactam or disulfide bridges, the α-helical content of Temporin L was increased. nih.gov This conformational constraint can modulate the peptide's interaction with membranes and its biological activity. nih.gov
Lipidation, the covalent attachment of fatty acids, is another strategy to enhance membrane interaction and potency. researchgate.net Attaching a five-carbon alkyl chain to a Temporin L analogue led to self-assembling properties and improved efficacy against Staphylococcus aureus and Klebsiella pneumoniae. researchgate.netnih.gov This modification enhances hydrophobicity, promoting better membrane permeability and protection against enzymatic degradation. researchgate.net Other research has focused on creating lipid-conjugated temporins that can be activated by specific enzymes, allowing for controlled release and targeted activity. diva-portal.org
Stereochemical Modifications (e.g., D-amino acid substitutions) and their Effect on Activity
The substitution of naturally occurring L-amino acids with their D-isomers is a powerful tool in peptide design. This modification can have several beneficial effects, including increased stability against proteases. nih.gov In the context of Temporin L, systematic D-amino acid substitutions have been shown to disrupt the α-helical structure. cornell.eduresearchgate.netnih.gov Interestingly, this disruption can lead to a decrease in hemolytic activity without compromising the anti-Candida activity, thereby improving the peptide's selectivity. cornell.eduresearchgate.netnih.gov
For example, the analogue [Nle¹, DLeu⁹, DLys¹⁰]TL, which contains D-amino acids, adopts a β-type conformation in bacterial membrane mimics, in contrast to the α-helical structure of its parent peptide. semanticscholar.orguniroma1.it This change in secondary structure did not negatively impact its antimicrobial or anti-inflammatory activity. semanticscholar.org However, the position of the D-amino acid substitution is critical; substitutions in the middle of a peptide sequence can disrupt the α-helix to such an extent that it leads to a complete loss of antimicrobial activity. nih.gov
Advanced Methodologies for Investigating Temporin Lte
Microscopy Techniques for Probing Cellular and Membrane Interactions
Advanced microscopy techniques allow for the direct visualization of the morphological changes that Temporin-LTe induces on bacterial cells and model lipid membranes, providing clear evidence of its disruptive mechanism.
Atomic Force Microscopy (AFM) Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanoscale, even on living cells. units.ita5-science.comnih.gov AFM has been used to observe the effects of temporin peptides on the surface of both bacteria and supported lipid bilayers. mdpi.com These studies show that the peptides can cause significant membrane damage, including the formation of pores and other disruptions, ultimately leading to the leakage of cellular contents. mdpi.com The high resolution of AFM allows for detailed characterization of the structural damage inflicted on the membrane by the peptide. nih.gov
Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) Scanning Electron Microscopy (SEM) provides detailed images of the surface morphology of cells. Studies using SEM have shown that temporins, including analogs of this compound, cause noticeable damage to the bacterial cell envelope. mdpi.comcnjournals.com Observed effects include roughening of the cell surface, membrane blebbing, and eventual lysis of the bacteria, visually confirming the peptide's bactericidal action through membrane disruption. mdpi.com
Scanning Ion Conductance Microscopy (SICM) Scanning Ion Conductance Microscopy (SICM) is a non-contact technique that maps the topography of a sample by measuring ion current. It is particularly useful for studying soft biological samples like live cells in physiological conditions. While high-speed AFM has been developed to capture dynamic processes on live bacteria, SICM offers a way to study topography and local ion permeability without physical contact, which could be valuable for observing the real-time formation of ion channels or pores by peptides like this compound.
Molecular Dynamics Simulations and Computational Modeling of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations and other computational methods provide an atomic-level view of the dynamic interactions between this compound and lipid membranes, complementing experimental data.
MD simulations model the physical movements of atoms and molecules, allowing researchers to observe how peptides like this compound bind to, insert into, and disrupt a model lipid bilayer over time. mdpi.comnih.govuib.no These simulations have provided detailed insights into the conformational flexibility of this compound and the crucial role of its N-terminal region in penetrating the membrane. nih.gov Simulations can also reveal how the peptide interacts with different types of lipids, such as the preferential binding to anionic lipids found in bacterial membranes. researchgate.netbiorxiv.org By calculating the potential of mean force (PMF), computational models can estimate the free energy associated with moving the peptide from water into the membrane, quantifying the spontaneity of the insertion process. mdpi.com These computational approaches are invaluable for understanding the precise molecular mechanisms that are often difficult to observe experimentally. mdpi.comresearchgate.net
| Methodology | Application to this compound Investigation | Key Findings |
| Circular Dichroism (CD) | Analysis of secondary structure. | Undergoes a transition from a random coil to an α-helical conformation in membrane-like environments. researchgate.netpsu.edu |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure determination. | Confirms the α-helical structure in micelles and details its orientation and interaction with membrane components like LPS. plos.orgnih.govnih.gov |
| Fluorescence Spectroscopy | Studying membrane binding and insertion. | Shows strong binding and insertion into the hydrophobic core of model membranes. nih.govresearchgate.net |
| Atomic Force Microscopy (AFM) | Visualization of membrane surface damage. | Reveals peptide-induced membrane disruption and pore formation on bacterial surfaces and lipid bilayers. mdpi.com |
| Molecular Dynamics (MD) Simulations | Atomic-level modeling of peptide-membrane interaction. | Elucidates the dynamics of binding, insertion depth, and the role of specific residues in membrane perturbation. nih.govmdpi.combiorxiv.org |
Bioinformatic Approaches in Peptide Discovery and Design
Bioinformatic tools and databases are essential for the discovery of new antimicrobial peptides (AMPs) and for the rational design of optimized analogs based on existing templates like this compound.
The discovery of new temporins is often facilitated by searching genomic and transcriptomic data from various frog species. researchgate.net Bioinformatic analysis of these sequences helps to identify conserved regions and key physicochemical properties. conicet.gov.ar Publicly available resources like the Antimicrobial Peptide Database (APD) serve as vast repositories of AMP sequences and their known activities, allowing for comparative analysis. nih.govresearchgate.netnih.gov Researchers can use these databases to find correlations between peptide features (e.g., length, charge, hydrophobicity) and biological activity. researchgate.netnih.gov Computational tools can predict the structure and properties of novel or modified peptide sequences in silico, which helps to prioritize candidates for synthesis and laboratory testing. nih.gov This rational design approach, informed by bioinformatic analysis, accelerates the development of peptides with enhanced antimicrobial potency and selectivity. mdpi.com
Comparative Research and Synergistic Interactions of Temporin Lte
Comparison with Other Members of the Temporin Family (e.g., Temporin A, Temporin B, Temporin SHa)
The temporin family is characterized by considerable sequence variability, which results in a wide array of antimicrobial specificities and potencies. conicet.gov.ar Temporin L's unique properties become evident when compared to other well-studied members like Temporin A, Temporin B, and Temporin SHa.
Temporins are generally short peptides, often 10-14 amino acids in length, and are C-terminally amidated. mdpi.comresearchgate.net They possess a low net positive charge, typically ranging from 0 to +3. conicet.gov.arnih.gov Temporin L, however, contains two basic residues, giving it a +2 charge, which is not unique but less common within the family. conicet.gov.ar
Table 1: Sequence and Physicochemical Properties of Select Temporin Family Peptides
| Peptide | Amino Acid Sequence | Length | Net Charge (at pH 7) |
|---|---|---|---|
| Temporin L | FVQWFSKFLGRIL-NH₂ | 13 | +2 |
| Temporin A | FLPLIGRVLSGIL-NH₂ | 13 | +2 |
| Temporin B | LLPIVGNLLKSLL-NH₂ | 13 | +1 |
| Temporin SHa | FLSHLIPALKIIS-NH₂ | 13 | +2 |
This table is generated based on data from multiple scientific sources. mdpi.comresearchgate.netnih.gov
The structural variations among temporins directly translate to significant differences in their biological effects. Most temporins, including Temporin A and Temporin B, are predominantly active against Gram-positive bacteria and exhibit limited or no activity against Gram-negative strains. conicet.gov.arbiorxiv.orgresearchgate.net
In stark contrast, Temporin L is an exception within the family, demonstrating potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com This enhanced activity against Gram-negative organisms is attributed to its ability to interact with and permeate the lipopolysaccharide (LPS) outer membrane, a barrier that protects these bacteria from many other AMPs. biorxiv.orgresearchgate.net Temporin A and B are generally less effective at this, which restricts their spectrum. biorxiv.orgresearchgate.net Temporin SHa is also recognized as a potent, broad-spectrum AMP, with activity against bacteria, fungi, and parasites. nih.govnih.gov
The potency of these peptides varies. For example, while Temporin A is effective against Staphylococcus aureus, it is largely inactive against Escherichia coli. conicet.gov.ar Temporin L, however, is effective against both. mdpi.com This diversification allows for specialized or cooperative roles in the frog's innate defense system.
Table 2: Comparative Overview of Biological Activity
| Peptide | Primary Activity Spectrum | Activity against Gram-Negative Bacteria |
|---|---|---|
| Temporin L | Broad-spectrum (Gram-positive and Gram-negative) | High |
| Temporin A | Primarily Gram-positive | Low to None |
| Temporin B | Primarily Gram-positive | Low to None |
| Temporin SHa | Broad-spectrum (Bacteria, Fungi, Parasites) | High |
This table summarizes findings on the differential activity of temporin peptides. mdpi.combiorxiv.orgnih.govresearchgate.net
Synergistic Effects of Temporin L with Other Antimicrobial Agents or Peptides
A key area of research is the ability of AMPs to work in concert with other antimicrobial compounds, potentially lowering the required concentrations and combating resistance. Temporin L has demonstrated significant synergistic potential.
Research has shown strong synergistic interactions when Temporin L is combined with conventional β-lactam antibiotics. nih.govresearchgate.net In a study against E. coli, a combination of Temporin L with either piperacillin (B28561) or imipenem (B608078) resulted in a fractional inhibitory concentration (FIC) index of 0.28, indicating strong synergy. researchgate.netnih.gov This effect is believed to occur because Temporin L permeabilizes the bacterial outer membrane, facilitating the entry of the conventional antibiotic to its intracellular target. researchgate.net
Furthermore, Temporin L acts synergistically with other members of its own peptide family. biorxiv.orgresearchgate.net While Temporins A and B are not highly effective against Gram-negative bacteria on their own, their potency is significantly enhanced in the presence of Temporin L. biorxiv.orgresearchgate.net The proposed mechanism involves Temporin L disrupting the LPS layer, which then allows Temporin A or B to access and disrupt the cytoplasmic membrane. biorxiv.orgresearchgate.net This cooperative action highlights a sophisticated antimicrobial strategy employed in nature and suggests that combinations of these peptides could be therapeutically valuable. plos.orgmdpi.com
Table 3: Documented Synergistic Interactions of Temporin L
| Combination | Target Organism(s) | Observed Effect | Reference |
|---|---|---|---|
| Temporin L + Piperacillin | Escherichia coli | Strong Synergy (FIC Index: 0.28) | researchgate.netnih.gov |
| Temporin L + Imipenem | Escherichia coli | Strong Synergy (FIC Index: 0.28) | researchgate.netnih.gov |
| Temporin L + Temporin A | Gram-negative bacteria | Synergistic increase in antibacterial potency | biorxiv.orgresearchgate.net |
This table presents specific examples of synergistic interactions identified in research studies.
Future Research Directions and Potential Academic Applications
Elucidating Novel and Complex Mechanisms of Action for Temporin-LTe
While it is established that this compound's primary mode of action involves interacting with and disrupting microbial cell membranes, the precise and potentially multifaceted mechanisms are not yet fully understood. conicet.gov.arnih.govresearchgate.net Future research should aim to unravel these complexities. It is known that temporins, in general, can cause membrane permeabilization, leading to the leakage of cellular contents and ultimately cell death. researchgate.netnih.gov However, the specific interactions of this compound with different membrane components, such as lipids and proteins, and the potential for intracellular targets remain areas for deeper investigation. nih.gov
Advanced biophysical techniques, including solid-state NMR and molecular dynamics simulations, can provide high-resolution insights into how this compound inserts into and alters the structure of bacterial membranes. nih.gov These studies could reveal whether the peptide forms defined pores, disrupts lipid packing in a detergent-like manner, or employs a combination of mechanisms. mdpi.complos.org Investigating its interaction with model membranes that mimic both bacterial and mammalian cells will be crucial to understanding its selectivity. nih.gov Furthermore, exploring whether this compound can translocate across the membrane to interact with internal cellular machinery would open up new paradigms for its antimicrobial activity. nih.gov
Rational Design and Development of Next-Generation this compound-Derived Peptides with Tailored Specificity
The short sequence and relatively simple structure of this compound make it an ideal template for the rational design of next-generation antimicrobial peptides. nih.govimrpress.com Structure-activity relationship (SAR) studies are fundamental to this endeavor, allowing researchers to correlate specific amino acid substitutions with changes in antimicrobial potency, spectrum of activity, and toxicity. nih.govosdd.net By systematically modifying the peptide's primary sequence, researchers can enhance its desirable properties while minimizing undesirable ones. mdpi.comnih.gov
Key areas for modification include altering the peptide's net charge and hydrophobicity, which are critical determinants of its interaction with microbial membranes. osdd.netmdpi.com For instance, increasing the cationicity can broaden the activity spectrum to include Gram-negative bacteria. nih.gov The introduction of non-natural or D-amino acids could enhance proteolytic stability, a significant hurdle for peptide-based therapeutics. imrpress.com Furthermore, the design of cyclic analogs or the incorporation of fatty acid moieties (lipidation) could improve both activity and stability. nih.govmdpi.com The overarching goal is to develop derivatives with high specificity for microbial targets, thereby reducing potential toxicity to host cells. nih.govnih.gov
Exploration of Broad-Spectrum Biological Activity (e.g., Antiviral, Antiparasitic, Antifungal Applications)
While much of the research on temporins has focused on their antibacterial properties, there is growing evidence to suggest a much broader spectrum of biological activity. conicet.gov.arnih.govimrpress.com Future investigations should systematically explore the potential of this compound and its derivatives against a wider range of pathogens, including viruses, parasites, and fungi. mdpi.com
Antifungal Activity: Several temporins have already demonstrated efficacy against various fungal species, including clinically relevant Candida strains. conicet.gov.arnih.govcnr.it Research should focus on determining the minimal inhibitory concentrations (MICs) of this compound against a diverse panel of fungal pathogens and elucidating its specific mechanism of antifungal action. nih.govresearchgate.net
Antiparasitic Activity: Some temporins have shown potent activity against parasites like Leishmania. plos.orgmdpi.com Investigating the efficacy of this compound against various parasitic protozoa could lead to the development of new anti-parasitic agents, a critical need in global health. plos.orgimrpress.com
Antiviral Activity: The potential of antimicrobial peptides to combat viral infections is an emerging and exciting field of research. mdpi.compolybio.orgactgnetwork.org Studies should be initiated to screen this compound for activity against a range of enveloped and non-enveloped viruses. Mechanistic studies would then be required to determine whether the peptide acts directly on the virus particle or interferes with the viral life cycle within host cells.
Research into Advanced Delivery Systems and Nanotechnology Integration for Enhanced Research Utility
A significant challenge in the practical application of peptide-based therapeutics is their potential for degradation and the need for effective delivery to the site of action. conicet.gov.ar Research into advanced delivery systems is therefore paramount. Encapsulating this compound in nanoparticles, liposomes, or other biocompatible polymers could protect it from enzymatic degradation and allow for controlled, sustained release. nih.govresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What experimental parameters are critical for assessing Temporin-LTe’s antimicrobial efficacy in vitro?
- Methodological Answer :
- Strain Selection : Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) and include multidrug-resistant isolates for comparative analysis.
- Peptide Stability Controls : Account for solvent interactions (e.g., PBS vs. saline) and temperature fluctuations by including negative controls with pre-incubated peptide solutions .
- Replication : Perform triplicate experiments with independent biological replicates to mitigate batch variability .
- Table 1 : Example Parameters for Antimicrobial Assays
| Parameter | Recommendation | Rationale |
|---|---|---|
| Incubation Time | 18–24 hours | Standardizes growth kinetics |
| Peptide Concentration | 0.5–128 µg/mL (2-fold serial dilution) | Balances efficacy and cytotoxicity |
| Solvent Control | Include 0.01% acetic acid | Neutralizes solvent effects |
Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in mammalian cells?
- Methodological Answer :
- Cell Line Selection : Use primary cells (e.g., human keratinocytes) and immortalized lines (e.g., HEK-293) to assess tissue-specific toxicity .
- Endpoint Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays for complementary cytotoxicity profiles .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare dose-dependent effects across cell types .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved across structural and functional studies?
- Methodological Answer :
- Integrative Approaches :
Molecular Dynamics Simulations : Model peptide-lipid interactions to reconcile discrepancies in membrane disruption assays .
Circular Dichroism (CD) : Compare secondary structure changes in hydrophobic vs. hydrophilic environments to validate structural flexibility .
- Contradiction Analysis Framework :
- Variable Isolation : Identify confounding factors (e.g., pH, lipid composition) and test them systematically .
- Meta-Analysis : Use PRISMA guidelines to synthesize findings from ≥20 studies, highlighting methodological inconsistencies (e.g., peptide purity checks) .
Q. What strategies optimize this compound’s bioavailability in preclinical models without altering its bioactive conformation?
- Methodological Answer :
- Formulation Testing :
- Nanocarriers : Use liposomal encapsulation (70–100 nm size) to enhance serum stability while monitoring structural integrity via NMR .
- Protease Inhibitors : Co-administer aprotinin (0.1–1 µM) to reduce enzymatic degradation in vivo .
- Pharmacokinetic Parameters :
| Metric | Target Range | Method |
|---|---|---|
| Half-life (t½) | ≥2 hours | LC-MS/MS quantification |
| Cmax | 10–15 µg/mL | ELISA |
Methodological Best Practices
- Literature Review : Use Boolean operators (e.g., "this compound AND (antimicrobial OR cytotoxicity)") in PubMed/Scopus to filter high-impact studies (IF ≥5.0) .
- Ethical Compliance : Document peptide synthesis protocols (e.g., solid-phase) and animal ethics approvals (IACUC #XXXXX) in the Methods section .
- Data Transparency : Share raw spectra, microscopy images, and statistical scripts via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
